molecular formula C27H25N3O B11155357 (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11155357
M. Wt: 407.5 g/mol
InChI Key: XQWKHYQMVXHUNT-UHFFFAOYSA-N
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Description

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound with a unique structure that combines a benzylpiperidine moiety with a pyridyl-quinolyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or quinolyl rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone is unique due to its combination of structural elements, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C27H25N3O/c31-27(30-16-13-21(14-17-30)18-20-8-2-1-3-9-20)23-19-26(25-12-6-7-15-28-25)29-24-11-5-4-10-22(23)24/h1-12,15,19,21H,13-14,16-18H2

InChI Key

XQWKHYQMVXHUNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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